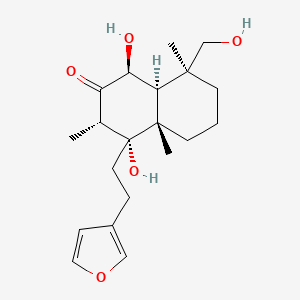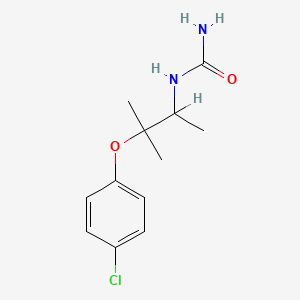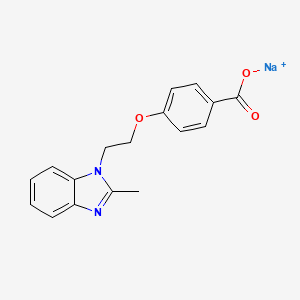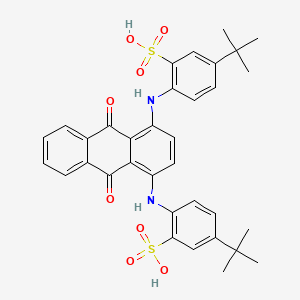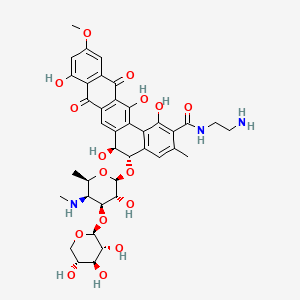
Benzo(a)naphthacene-2-carboxamide, N-(2-aminoethyl)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)naphthacene-2-carboxamide, N-(2-aminoethyl)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)- is a complex organic compound known for its intricate structure and significant biological activity. This compound is part of a class of molecules that exhibit potent pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. Key steps include glycosylation, amination, and carboxamidation reactions. The process often requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product, often involving rigorous purification steps such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its structure provides insights into stereochemistry and functional group interactions.
Biology
Biologically, this compound exhibits significant activity against various cellular targets. It is often studied for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development in treating diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with cellular macromolecules such as DNA and proteins. It can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in DNA repair, enhancing its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Shares structural similarities and is used in the treatment of leukemia.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetics.
Uniqueness
What sets this compound apart is its specific glycosylation pattern and the presence of multiple hydroxyl and methoxy groups, which contribute to its unique biological activity and pharmacological profile. These structural features enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
148677-10-5 |
|---|---|
Fórmula molecular |
C39H45N3O16 |
Peso molecular |
811.8 g/mol |
Nombre IUPAC |
(5S,6S)-N-(2-aminoethyl)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C39H45N3O16/c1-12-7-18-24(31(49)21(12)37(53)42-6-5-40)23-16(10-17-25(32(23)50)28(46)15-8-14(54-4)9-19(43)22(15)27(17)45)29(47)35(18)57-39-34(52)36(26(41-3)13(2)56-39)58-38-33(51)30(48)20(44)11-55-38/h7-10,13,20,26,29-30,33-36,38-39,41,43-44,47-52H,5-6,11,40H2,1-4H3,(H,42,53)/t13-,20-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1 |
Clave InChI |
XNXUJRWFYRYOFM-CLTGSWEDSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCCN)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCCN)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


